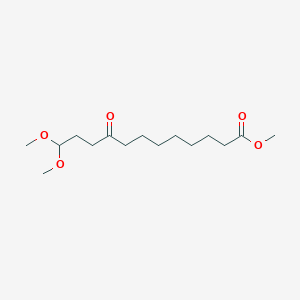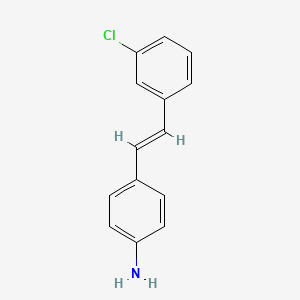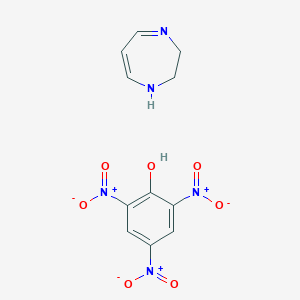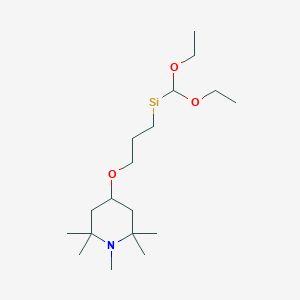
CID 19376281
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with a diethoxymethylsilyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between 0°C and room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenated reagents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Aplicaciones Científicas De Investigación
4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The diethoxymethylsilyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The piperidine ring provides a stable scaffold for further functionalization, allowing the compound to interact with biological molecules and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-{3-[(TRIETHOXYSILYL)PROPOXY]-1,2,2,6,6-PENTAMETHYLPIPERIDINE: Similar structure but with a triethoxysilyl group.
4-{3-[(DIMETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE: Contains a dimethoxymethylsilyl group instead of diethoxymethylsilyl.
Uniqueness
The unique combination of the diethoxymethylsilyl group and the piperidine ring in 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE provides distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H37NO3Si |
|---|---|
Peso molecular |
343.6 g/mol |
InChI |
InChI=1S/C18H37NO3Si/c1-8-20-16(21-9-2)23-12-10-11-22-15-13-17(3,4)19(7)18(5,6)14-15/h15-16H,8-14H2,1-7H3 |
Clave InChI |
OCOOPNDRRHXDLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)[Si]CCCOC1CC(N(C(C1)(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
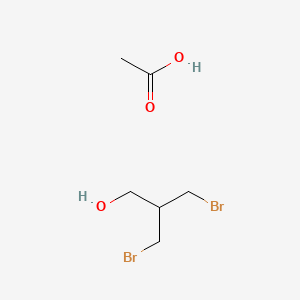
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)

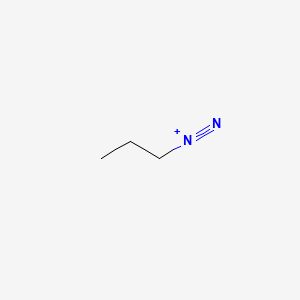
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

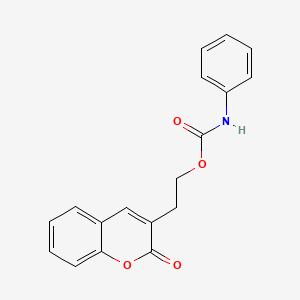
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
